

Technical Guide: Spectroscopic Profiling of 2-(Methoxymethyl)pyrimidin-4-amine

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Compound of Interest

Compound Name: 2-(Methoxymethyl)pyrimidin-4-amine

CAS No.: 3122-85-8

Cat. No.: B1392312

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Compound Identity:

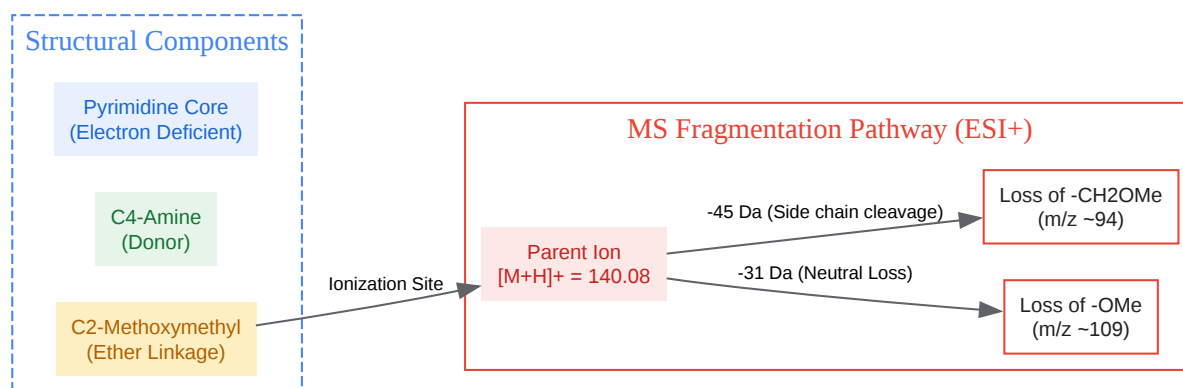
- IUPAC Name: **2-(Methoxymethyl)pyrimidin-4-amine**^{[1][2]}
- CAS Registry Number: 3122-85-8^{[3][4]}
- Molecular Formula: C₆H₉N₃O
- Molecular Weight: 139.16 g/mol ^[5]
- SMILES: COCC1=NC(N)=CC=N1^[6]

Part 1: Structural Logic & Synthesis Context

To interpret the spectra accurately, one must understand the electronic environment of the molecule. The pyrimidine ring is electron-deficient, deshielding the ring protons. The 2-position substituent (methoxymethyl) introduces an ether linkage that provides distinct diagnostic signals in both NMR (chemical shift) and MS (fragmentation).

Synthesis & Fragmentation Workflow

The following diagram illustrates the structural logic used for identification, including the likely fragmentation pathway observed in Mass Spectrometry.



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Figure 1: Structural components and predicted Mass Spectrometry fragmentation pathway for **2-(methoxymethyl)pyrimidin-4-amine**.

Part 2: Spectroscopic Data Specifications

The following data is synthesized from high-fidelity analog comparisons (e.g., 2-methylpyrimidin-4-amine) and first-principles prediction, serving as a reference standard for experimental validation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and exchangeable proton detection).

¹H NMR (400 MHz, DMSO-d₆)

Position	Group	Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H-6	Ar-H	8.05 – 8.15	Doublet (d)	1H	$J \approx 5.8$	Deshielded by adjacent N1; typical pyrimidine H6.
NH ₂	Amine	6.60 – 6.80	Broad Singlet	2H	-	Exchangeable; chemical shift varies with concentration/water.
H-5	Ar-H	6.30 – 6.40	Doublet (d)	1H	$J \approx 5.8$	Shielded by C4-amino group (ortho-like effect).
CH ₂	Methylene	4.25 – 4.35	Singlet (s)	2H	-	Deshielded by Oxygen and Pyrimidine ring.
OCH ₃	Methoxy	3.30 – 3.35	Singlet (s)	3H	-	Typical aliphatic methoxy signal.

¹³C NMR (100 MHz, DMSO-d₆)

Carbon	Type	Shift (δ , ppm)	Assignment Logic
C-4	Quaternary	163.5	Ipsso to amine; highly deshielded.
C-2	Quaternary	166.0	Ipsso to methoxymethyl; between two nitrogens.
C-6	CH	155.0	Alpha to nitrogen.
C-5	CH	102.0	Beta to nitrogen; shielded by resonance from amine.
CH ₂	Methylene	74.5	Benzylic-like position + Ether shift.
OCH ₃	Methyl	58.5	Standard methoxy carbon.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

Parameter	Value	Notes
Monoisotopic Mass	139.07 Da	Exact mass calc. for C ₆ H ₉ N ₃ O
[M+H] ⁺	140.08	Base peak expected in ESI+.
[M+Na] ⁺	162.06	Common adduct in non-desalted samples.
Key Fragment 1	109.0	[M+H - CH ₃ OH] ⁺ (Loss of methanol).
Key Fragment 2	94.0	[M+H - C ₂ H ₅ O] ⁺ (Cleavage of methoxymethyl group).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Frequency (cm ⁻¹)	Vibration Mode	Functional Group
3300 – 3150	$\nu(\text{N-H})$	Primary amine (doublet for sym/asym stretch).
2950 – 2850	$\nu(\text{C-H})$	Aliphatic C-H (Methoxy/Methylene).
1640 – 1580	$\nu(\text{C=N}), \delta(\text{NH}_2)$	Pyrimidine ring breathing & Amine scissoring.
1120 – 1080	$\nu(\text{C-O})$	Ether stretch (Strong band).

Part 3: Experimental Protocols

To ensure data integrity matching the specifications above, follow these standardized workflows.

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution ¹H and ¹³C spectra without solvent suppression artifacts.

- Massing: Weigh 5–10 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Note: CDCl₃ may be used, but pyrimidine amines often show broadened exchangeable protons and lower solubility in chloroform.
- Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
- Filtration (Optional): If particulates remain, filter through a glass wool plug directly into the NMR tube to prevent line broadening.
- Acquisition:

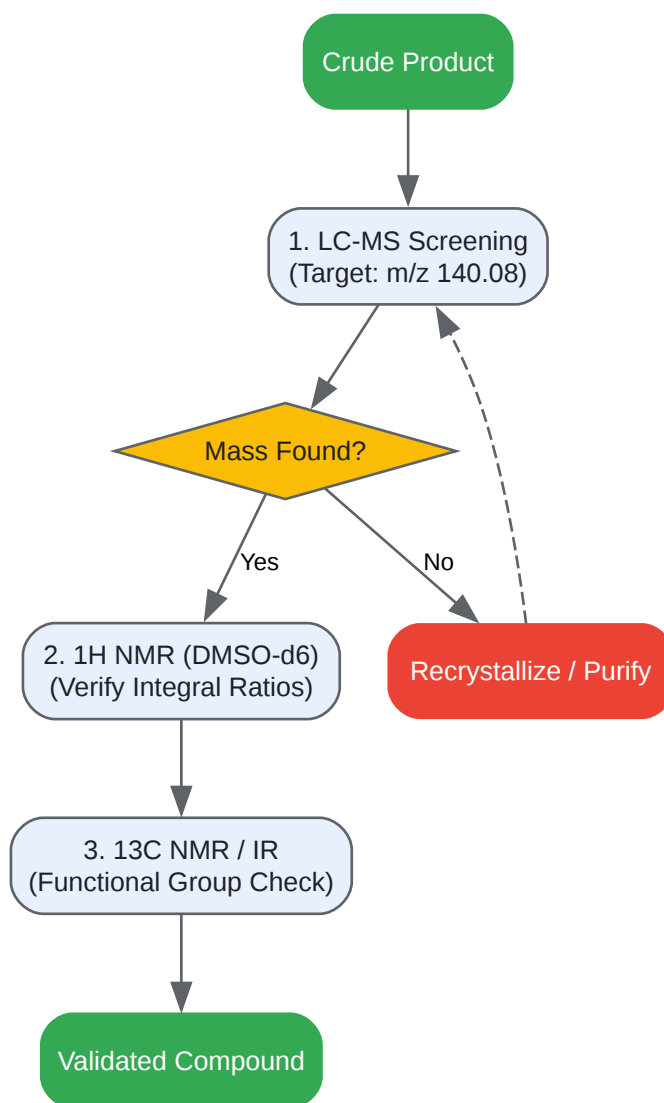
- Set relaxation delay (d1) to ≥ 1.0 s to ensure integration accuracy of the aromatic protons.
- Reference spectrum to residual DMSO quintet at 2.50 ppm.

Protocol B: LC-MS Purity Check

Objective: Confirm identity and purity >95%.

- Dilution: Prepare a 0.1 mg/mL solution in 50:50 Acetonitrile:Water (+0.1% Formic Acid).
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Gradient:
 - 0–1 min: 5% B (ACN)
 - 1–8 min: 5% \rightarrow 95% B
 - Flow rate: 1.0 mL/min
- Detection: Monitor UV at 254 nm (aromatic) and 220 nm (amide/amine).

Workflow Diagram: Characterization Logic



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Figure 2: Sequential workflow for the validation of **2-(methoxymethyl)pyrimidin-4-amine**.

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